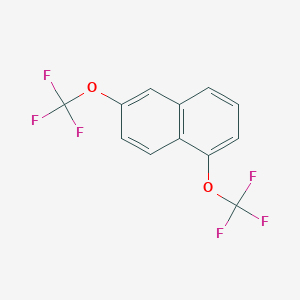

1,6-Bis(trifluoromethoxy)naphthalene

CAS No.:

Cat. No.: VC15890217

Molecular Formula: C12H6F6O2

Molecular Weight: 296.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H6F6O2 |

|---|---|

| Molecular Weight | 296.16 g/mol |

| IUPAC Name | 1,6-bis(trifluoromethoxy)naphthalene |

| Standard InChI | InChI=1S/C12H6F6O2/c13-11(14,15)19-8-4-5-9-7(6-8)2-1-3-10(9)20-12(16,17)18/h1-6H |

| Standard InChI Key | OMHZPYQONHTQSP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)OC(F)(F)F)C(=C1)OC(F)(F)F |

Introduction

1,6-Bis(trifluoromethoxy)naphthalene is an organic compound characterized by the presence of two trifluoromethoxy groups attached to a naphthalene ring at the 1 and 6 positions. Its molecular formula is C12H6F6O2, and it has a molecular weight of approximately 296.16 g/mol. This compound is notable for its unique chemical properties, particularly the influence of the trifluoromethoxy groups on its reactivity and solubility in various solvents.

Synthesis of 1,6-Bis(trifluoromethoxy)naphthalene

The synthesis of 1,6-Bis(trifluoromethoxy)naphthalene typically involves introducing trifluoromethoxy groups to a naphthalene precursor. Common synthetic routes include the reaction of naphthalene derivatives with trifluoromethoxy reagents under controlled conditions. One notable method is the use of trifluoromethoxylation reactions, where naphthalene or its derivatives are treated with trifluoromethoxy sources such as trifluoromethyltrimethylsilane in the presence of a catalyst like palladium.

Interaction Studies and Mechanisms

Interaction studies involving 1,6-Bis(trifluoromethoxy)naphthalene focus on its reactivity with other molecules in both chemical and biological systems. The trifluoromethoxy groups significantly influence its interaction profile, potentially affecting solubility, stability, and reactivity. Detailed mechanisms of action remain an area for future research, as the compound's unique electronic properties lead to significant reactivity patterns useful in synthetic organic chemistry.

Comparison with Similar Compounds

Several compounds share structural similarities with 1,6-Bis(trifluoromethoxy)naphthalene, including 1,7-Bis(trifluoromethoxy)naphthalene and 2,6-Bis(trifluoromethoxy)naphthalene. These compounds highlight the uniqueness of 1,6-Bis(trifluoromethoxy)naphthalene based on its specific substitution pattern and resultant properties.

Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,7-Bis(trifluoromethoxy)naphthalene | Similar bis(trifluoromethoxy) substitution | Different substitution position affects reactivity |

| 2,6-Bis(trifluoromethoxy)naphthalene | Trifluoromethoxy groups at different positions | Varies in solubility and chemical behavior |

| 9,10-Bis(trifluoromethyl)benzobarrelene | Contains trifluoromethyl instead | Exhibits different electronic properties |

Scientific Uses and Future Research

1,6-Bis(trifluoromethoxy)naphthalene has several applications in scientific research, particularly in exploring new chemical pathways or developing innovative materials. Its unique properties make it valuable for researchers in organic chemistry and materials science. Future research should focus on understanding its detailed mechanisms of action and expanding its applications in various fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume